5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . Specifically, the compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It is likely that factors such as temperature, pH, and the presence of other substances could impact the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels. The interactions between this compound and these enzymes are crucial for understanding its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound can affect its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under mild conditions . The reaction yields the desired pyrazole derivative in high yields (86-96%).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product . The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Molecular hydrogen with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline and pyrazolidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of the bromine atom in 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall efficacy in various applications .
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBOTSACKFHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674826 | |
Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-89-8 | |
Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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